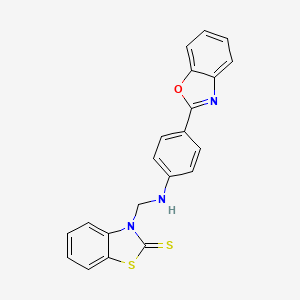
2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- is a complex organic compound that belongs to the class of benzothiazoles and benzoxazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- typically involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as reactants . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of magnetic solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], which allows for efficient synthesis with high yields . The reaction is typically carried out in water under reflux conditions for about 45 minutes . The catalyst can be easily separated and reused for multiple runs, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS), 2,2’-azobis(2-methylpropionitrile) (AIBN), and acid chlorides . The reactions are typically carried out under reflux conditions in solvents such as carbon tetrachloride (CCl4) or dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the acylation of the amino group with acid chlorides yields acylated derivatives, while oxidation reactions may produce various oxidized forms of the compound .
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds . In biology and medicine, it exhibits antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant activities . These properties make it a valuable compound for drug discovery and development. Additionally, it is used in the industrial production of materials with specific functional properties .
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- involves its interaction with molecular targets and pathways within biological systems . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- include other benzothiazole and benzoxazole derivatives . These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets 2(3H)-Benzothiazolethione, 3-(((4-(2-benzoxazoyl)phenyl)amino)methyl)- apart is its unique combination of benzothiazole and benzoxazole moieties, which may enhance its biological activity and specificity . This dual functionality makes it a promising candidate for further research and development in various scientific fields .
Properties
CAS No. |
100476-58-2 |
|---|---|
Molecular Formula |
C21H15N3OS2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[[4-(1,3-benzoxazol-2-yl)anilino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C21H15N3OS2/c26-21-24(17-6-2-4-8-19(17)27-21)13-22-15-11-9-14(10-12-15)20-23-16-5-1-3-7-18(16)25-20/h1-12,22H,13H2 |
InChI Key |
NXDXZCKLGNBCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NCN4C5=CC=CC=C5SC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


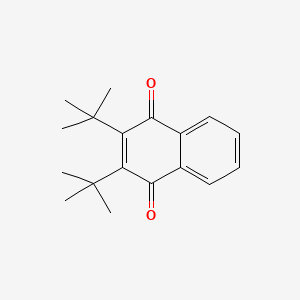
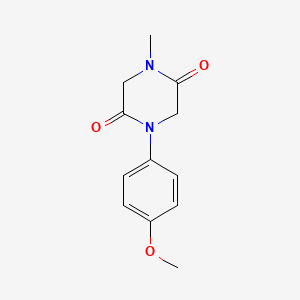
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

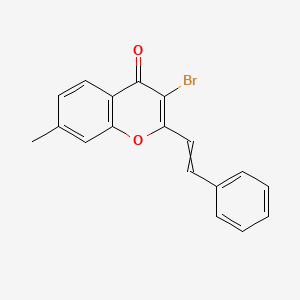
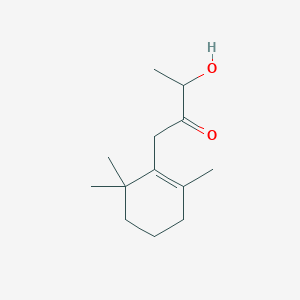
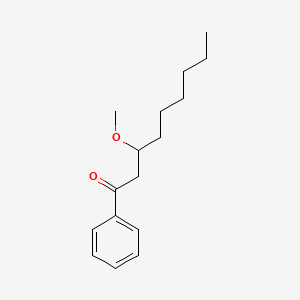
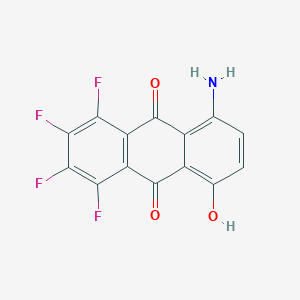

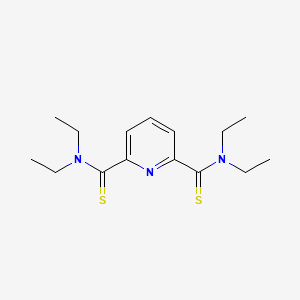
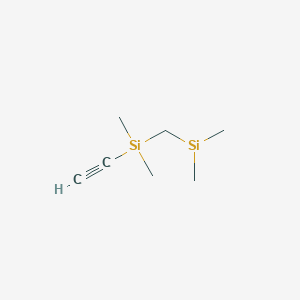
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
